Cas no 2229216-85-5 (3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole)
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole
- 2229216-85-5
- EN300-1920930
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- Inchi: 1S/C8H13BrN2/c1-6(4-9)8-7(2)5-11(3)10-8/h5-6H,4H2,1-3H3
- InChI Key: YXLWHPZCUHJBMQ-UHFFFAOYSA-N
- SMILES: BrCC(C)C1C(C)=CN(C)N=1
Computed Properties
- Exact Mass: 216.02621g/mol
- Monoisotopic Mass: 216.02621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 17.8Ų
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920930-1g |
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole |
2229216-85-5 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1920930-5g |
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole |
2229216-85-5 | 5g |
$4349.0 | 2023-09-17 | ||
| Enamine | EN300-1920930-10g |
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole |
2229216-85-5 | 10g |
$6450.0 | 2023-09-17 | ||
| Enamine | EN300-1920930-0.05g |
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole |
2229216-85-5 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1920930-0.1g |
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole |
2229216-85-5 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1920930-0.25g |
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole |
2229216-85-5 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1920930-0.5g |
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole |
2229216-85-5 | 0.5g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1920930-1.0g |
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole |
2229216-85-5 | 1g |
$1500.0 | 2023-05-31 | ||
| Enamine | EN300-1920930-2.5g |
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole |
2229216-85-5 | 2.5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1920930-5.0g |
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole |
2229216-85-5 | 5g |
$4349.0 | 2023-05-31 |
3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole
3-(1-Bromopropan-2-yl)-1,4-Dimethyl-1H-Pyrazole: A Comprehensive Overview
The compound 3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole (CAS No. 2229216-85-5) is a fascinating organic molecule with a unique structure and potential applications in various fields. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of a bromine atom in the structure introduces interesting electronic properties, making it a valuable compound for both academic and industrial research.
The molecular structure of 3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole consists of a pyrazole ring with two methyl groups at positions 1 and 4, and a 3-(1-bromopropan-2-yl) substituent. This arrangement creates a molecule with significant steric hindrance and electronic diversity, which can influence its reactivity and stability. Recent studies have shown that such structural features can be exploited in the design of novel pharmaceutical agents and agrochemicals.
Pyrazoles are known for their versatility in organic synthesis due to their ability to undergo various reactions such as cycloadditions, substitutions, and oxidations. The bromine substituent in 3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole adds another layer of reactivity, making it a promising candidate for Suzuki-Miyaura coupling reactions or other cross-coupling processes. These reactions are widely used in the synthesis of complex molecules with high precision.
One of the most exciting developments involving 3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole is its potential application in drug discovery. Recent research has highlighted the role of pyrazoles as scaffolds for designing kinase inhibitors, which are crucial in the treatment of cancer and other diseases. The bromine atom in this compound could serve as a leaving group in substitution reactions, enabling the formation of bioactive derivatives with enhanced pharmacokinetic properties.
In addition to its pharmaceutical applications, 3-(1-bromopropan-2-yl)-1,4-dimethyl-1H-pyrazole has shown promise in agrochemical research. Pyrazoles are known to exhibit fungicidal and insecticidal activities, making them valuable components in crop protection products. The bromine substituent could enhance the stability or bioavailability of such compounds when applied in agricultural settings.
From a synthetic perspective, 3-(1-bromopropan-2-ylium) derivatives have been extensively studied due to their role as intermediates in organometallic chemistry. The preparation of 3-(1-bromopropan--
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